molecular formula C20H19N3O5 B14977941 Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B14977941
M. Wt: 381.4 g/mol
InChI Key: DQPPEDVDJLUGNY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)

Preparation Methods

The synthesis of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. The reaction is carried out in an ethanolic solution under ultrasound irradiation . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. Molecular docking studies have shown that the compound can interact favorably with active residues of certain proteins, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with similar ring structures, such as:

    Indole derivatives: Known for their wide range of biological activities.

    Triazole-pyrimidine hybrids: Noted for their neuroprotective and anti-inflammatory properties.

    Benzimidazole derivatives: Recognized for their medicinal importance . Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O5/c1-3-28-19(26)16-17(11-8-9-14(24)15(10-11)27-2)23-13-7-5-4-6-12(13)21-20(23)22-18(16)25/h4-10,16-17,24H,3H2,1-2H3,(H,21,22,25)

InChI Key

DQPPEDVDJLUGNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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